Methyl 3-sulfamoylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a sulfamoyl group attached to a thiophene ring, making it of interest for various chemical transformations and biological activities. Its molecular formula is , with a molecular weight of approximately 246.26 g/mol.
Methyl 3-sulfamoylthiophene-2-carboxylate can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a sulfonamide derivative. This classification is significant due to the biological properties associated with sulfonamides, which include antimicrobial activity.
The synthesis of methyl 3-sulfamoylthiophene-2-carboxylate can be achieved through several methods, with one common approach involving the reaction of thiophene-2-carboxylic acid with an appropriate amine to introduce the sulfamoyl group.
The molecular structure of methyl 3-sulfamoylthiophene-2-carboxylate includes a thiophene ring substituted at the 3-position with a sulfamoyl group and at the 2-position with a carboxylate moiety. This structure can be represented using various notations:
InChI=1S/C10H10N2O4S/c1-7(12)8-5-4-6(11(13)14)3-9(8)15(16,17)2/h3-5H,1-2H3,(H,13,14)
CC(=O)C1=C(SC=C1)NS(=O)(=O)C
The compound has a melting point around 120–125 °C and exhibits solubility in polar organic solvents, which is typical for compounds containing both polar and nonpolar functional groups.
Methyl 3-sulfamoylthiophene-2-carboxylate is involved in several notable chemical reactions:
Common reagents used in these reactions include dichloromethane for hydrolysis and methanol for esterification. Reaction conditions may vary significantly based on the desired end product.
The mechanism of action for methyl 3-sulfamoylthiophene-2-carboxylate primarily revolves around its ability to interact with biological targets due to its sulfonamide functionality.
Studies indicate that this compound exhibits significant antibacterial activity against various strains, enhancing its potential as a therapeutic agent.
Methyl 3-sulfamoylthiophene-2-carboxylate has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: